molecular formula C24H16N2O2 B14272215 2,2'-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) CAS No. 138214-43-4

2,2'-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole)

Cat. No.: B14272215
CAS No.: 138214-43-4
M. Wt: 364.4 g/mol
InChI Key: XQBCNOURQDXMAB-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) is a heterocyclic compound that features two oxazole rings connected by a phenylene bridge. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with benzoyl chloride to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

138214-43-4

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

5-phenyl-2-[3-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C24H16N2O2/c1-3-8-17(9-4-1)21-15-25-23(27-21)19-12-7-13-20(14-19)24-26-16-22(28-24)18-10-5-2-6-11-18/h1-16H

InChI Key

XQBCNOURQDXMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)C4=NC=C(O4)C5=CC=CC=C5

Origin of Product

United States

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